Methyl isoindoline-1-carboxylate hydrochloride
Description
Historical Context of Isoindoline (B1297411) Synthesis and Isolation
The study of isoindole, the aromatic parent of isoindoline, dates back more than a century. nih.govbeilstein-journals.org However, the parent isoindole is often unstable and challenging to isolate due to the labile ortho-quinoid structure. nih.gov Early research, therefore, focused on the synthesis and characterization of more stable derivatives, such as substituted isoindolines and isoindolinones. nih.gov
Historically, the synthesis of the isoindoline core has been approached through various methods. One classical method involves the reduction of phthalimide (B116566) derivatives. nih.gov Another established route is the catalytic hydrogenation of phthalonitrile. google.com Over the years, more sophisticated strategies have been developed, including intramolecular Diels-Alder reactions and various cycloaddition reactions, which have allowed for greater control over the stereochemistry of the resulting isoindoline products. wikipedia.orgnih.gov These advancements have been crucial for accessing a wider range of structurally diverse isoindoline-based molecules for further investigation. nih.gov
Table 1: Key Milestones in Isoindoline Chemistry
| Milestone | Description | Approximate Era |
| Initial Studies | Early investigations into the isoindole ring system, noting its instability. | Early 20th Century |
| Development of Synthetic Routes | Establishment of foundational synthetic methods like phthalimide reduction. | Mid-20th Century |
| Discovery of Thalidomide (B1683933) | The synthesis and later infamy of thalidomide brought significant attention to the phthalimide (an oxidized isoindoline) core. nih.gov | 1950s |
| Advanced Cycloaddition Strategies | The application of reactions like the Diels-Alder cycloaddition to afford greater stereochemical control. | Late 20th Century |
| Catalytic Methods | Development of modern catalytic approaches for more efficient and selective isoindoline synthesis. | 21st Century |
Structural Significance of the Isoindoline Core in Complex Molecular Architectures
The isoindoline nucleus is a privileged scaffold in medicinal chemistry and materials science. mdpi.com Its rigid, bicyclic structure provides a well-defined three-dimensional framework that can be functionalized to interact with biological targets with high specificity. researchgate.net This structural motif is found in a number of natural products, including certain alkaloids, and serves as the core of several commercially important pharmaceuticals. wikipedia.orgnih.gov
For instance, the isoindolinone (an oxidized form of isoindoline) core is present in the notorious drug thalidomide and its more recent, highly successful analogs, lenalidomide (B1683929) and pomalidomide, which are used in the treatment of multiple myeloma. nih.govmdpi.com The diverse biological activities associated with the isoindoline scaffold include anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comresearchgate.net Beyond pharmaceuticals, isoindoline derivatives have also found applications as pigments and dyes. nih.govwikipedia.org
Table 2: Examples of Bioactive Molecules Containing the Isoindoline Core
| Compound | Class | Significance |
| Lenalidomide | Pharmaceutical | A derivative of thalidomide used to treat multiple myeloma. mdpi.com |
| Pazinaclone | Pharmaceutical | A synthetic anxiolytic agent. wikipedia.org |
| Chlorthalidone | Pharmaceutical | A diuretic used to treat hypertension and edema. mdpi.com |
| Staurosporine | Natural Product | A potent protein kinase inhibitor with an indolocarbazole structure derived from an isoindole-related precursor. nih.gov |
| Pigment Yellow 139 | Commercial Dye | A high-performance pigment used in various industrial applications. nih.gov |
Methyl Isoindoline-1-carboxylate Hydrochloride as a Key Synthon and Intermediate in Heterocyclic Chemistry
This compound is a valuable building block, or synthon, in organic synthesis. As a stable, crystalline solid, it serves as a versatile starting material for the construction of more complex heterocyclic systems. Its structure features a secondary amine within the isoindoline ring and a methyl ester at the 1-position, both of which are amenable to a wide range of chemical transformations.
The hydrochloride salt form enhances the stability and handling of the compound. In synthetic applications, the free base can be readily generated for subsequent reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other derivatizations. The nitrogen atom of the isoindoline ring can be acylated, alkylated, or used in coupling reactions to introduce further molecular complexity.
This compound is a key intermediate in the synthesis of various substituted isoindoline derivatives. For example, it can be used to prepare octahydro-1H-isoindole-1-carboxylate hydrochloride through hydrogenation. prepchem.com The strategic placement of the carboxylate group makes it particularly useful for creating chiral isoindoline structures, which are of significant interest in asymmetric synthesis and drug design. wikipedia.org
Table 3: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol nih.gov |
| Appearance | Solid |
| IUPAC Name | methyl 2,3-dihydro-1H-isoindole-1-carboxylate;hydrochloride |
Scope and Objectives of Research on this compound
Current and future research involving this compound is focused on several key areas within synthetic and medicinal chemistry. A primary objective is the development of novel and efficient synthetic methodologies that utilize this compound as a starting material. This includes the exploration of new catalytic systems for the functionalization of the isoindoline core and the development of stereoselective reactions to produce enantiomerically pure products.
Another significant research goal is the design and synthesis of new libraries of complex molecules based on the isoindoline scaffold for biological screening. By systematically modifying the structure of this compound, chemists aim to discover new compounds with potential therapeutic applications, such as enzyme inhibitors or receptor modulators. The inherent drug-like properties of the isoindoline core make it an attractive starting point for such endeavors.
Furthermore, research is directed towards the incorporation of this synthon into larger, more complex natural product syntheses. The ability to introduce a pre-functionalized isoindoline unit can significantly streamline the synthesis of intricate molecular targets. The ultimate scope of this research is to expand the chemical space accessible from this versatile intermediate, leading to new discoveries in materials science, agrochemicals, and pharmaceuticals.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-isoindole-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9;/h2-5,9,11H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNUAJTYYAIRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60651-97-0 | |
| Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations of Methyl Isoindoline 1 Carboxylate Hydrochloride
Reactions at the Isoindoline (B1297411) Nitrogen Atom
The secondary amine of the isoindoline ring is a key site for molecular derivatization, acting as a nucleophile once deprotonated from its hydrochloride salt form. Common reactions include N-alkylation and N-acylation, which introduce a variety of substituents onto the nitrogen atom.
N-Alkylation: The introduction of alkyl groups at the nitrogen position is a fundamental transformation. This is typically achieved by treating the free base of methyl isoindoline-1-carboxylate with an alkylating agent, such as an alkyl halide or an alcohol under specific catalytic conditions. For instance, iron-catalyzed N-alkylation of indolines (a related heterocyclic system) with alcohols proceeds via a borrowing-hydrogen methodology, a process that is also applicable to the isoindoline scaffold. nih.gov This method offers a green alternative to using alkyl halides. The reaction generally requires a base to deprotonate the nitrogen, making it sufficiently nucleophilic to attack the electrophilic carbon of the alkylating agent. nih.govresearchgate.net
N-Acylation: Acyl groups can be introduced onto the isoindoline nitrogen to form amides. This is commonly carried out using acyl chlorides or acid anhydrides in the presence of a base. These N-acylated derivatives are important in medicinal chemistry. For example, the synthesis of various N-substituted isoindoline-1,3-diones often starts from a phthalimide (B116566) precursor, which is structurally related, highlighting the utility of modifying the nitrogen atom in the isoindole core. nih.gov
The table below summarizes typical conditions for reactions at the isoindoline nitrogen, based on analogous transformations in related heterocyclic systems.
| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |
| N-Alkylation | Alcohols | Iron Complex, Base (e.g., K₂CO₃), Heat | N-Alkyl Isoindoline |
| N-Alkylation | Alkyl Halides | Base (e.g., K₂CO₃ or Et₃N) | N-Alkyl Isoindoline |
| N-Acylation | Acyl Chlorides | Base (e.g., Pyridine or Et₃N) | N-Acyl Isoindoline (Amide) |
| N-Acylation | Acid Anhydrides | Base (e.g., Pyridine or Et₃N) | N-Acyl Isoindoline (Amide) |
Transformations Involving the Ester Functionality of Methyl Isoindoline-1-carboxylate Hydrochloride
The methyl ester at the C-1 position is another key handle for chemical modification, susceptible to various nucleophilic acyl substitution reactions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a reagent like lithium hydroxide (B78521) (LiOH), is common and proceeds via saponification to yield the carboxylate salt, which is then protonated to give the carboxylic acid. clockss.org The steric environment around the ester group can influence the reaction rate. researchgate.net
Amidation: The ester can be converted directly to an amide, or indirectly by first hydrolyzing it to the carboxylic acid, which is then coupled with an amine. Direct amidation of esters can be achieved using transition metal catalysts, such as nickel/NHC systems, which facilitate the cross-coupling of esters and amines. mdpi.com Alternatively, the carboxylic acid obtained from hydrolysis can be activated with coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and reacted with a primary or secondary amine to form the desired amide. organic-chemistry.orgnih.govresearchgate.net This two-step sequence is highly versatile.
Reduction: The ester group can be reduced to a primary alcohol (1-hydroxymethyl-isoindoline). This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like THF or diethyl ether.
Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl group of the ester can be exchanged for a different alkyl group. This process is useful for modifying the properties of the molecule, such as solubility or steric bulk.
The following table outlines common transformations of the ester group.
| Transformation | Reagent(s) | Conditions | Product |
| Hydrolysis | LiOH, NaOH, or KOH in H₂O/solvent | Room Temp. to Reflux | Isoindoline-1-carboxylic acid |
| Amidation (from acid) | Amine (R-NH₂), HBTU, Base (DIPEA) | Room Temp. | Isoindoline-1-carboxamide |
| Direct Amidation | Amine (R-NH₂), Ni(cod)₂/IPr | Toluene, 140 °C | Isoindoline-1-carboxamide |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | (Isoindolin-1-yl)methanol |
Electrophilic and Nucleophilic Substitution on the Aromatic Ring
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com Non-acidic methods, for instance using tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride (B1165640), have also been developed for sensitive substrates like indoles. nih.gov Due to the deactivating nature of the nitro group, mono-nitration is often achievable. beilstein-journals.org
Halogenation: Bromination or chlorination can be performed using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring. nih.gov Friedel-Crafts acylation, using an acyl chloride and a Lewis acid like AlCl₃, is often preferred over alkylation because it is less prone to polysubstitution and carbocation rearrangements. nih.gov The reaction has been extensively used in the synthesis of complex natural products. nih.gov
Nucleophilic aromatic substitution (NAS) on the isoindoline ring is generally not feasible unless the ring is substituted with a strong electron-withdrawing group and contains a good leaving group (like a halide) at an activated position.
| EAS Reaction | Reagent(s) | Catalyst | Typical Product(s) |
| Nitration | HNO₃ / H₂SO₄ | - | 4-Nitro and/or 6-Nitro derivative |
| Bromination | Br₂ | FeBr₃ | 4-Bromo and/or 6-Bromo derivative |
| Friedel-Crafts Acylation | RCOCl | AlCl₃ | 4-Acyl and/or 6-Acyl derivative |
Derivatization Strategies for this compound
Derivatization of this scaffold is crucial for applications in medicinal chemistry and materials science, where systematic structural modifications are used to tune biological activity or physical properties. The primary strategies leverage the reactivity discussed in the previous sections.
A common approach involves a multi-step sequence:
Modification of the Nitrogen: The isoindoline nitrogen is first functionalized via N-alkylation or N-acylation to introduce a desired substituent.
Modification of the Ester: The ester group is then transformed, for example, by hydrolysis to the carboxylic acid followed by amidation to generate a library of diverse isoindoline-1-carboxamides. researchgate.net
Aromatic Ring Functionalization: Electrophilic substitution can be performed at various stages of the synthesis to introduce further diversity, although the directing effects of existing substituents must be considered.
This modular approach allows for the creation of a large number of derivatives from a single starting material. For example, isoindolinone derivatives, which are structurally similar, are synthesized and functionalized to create compounds with potential applications as carbonic anhydrase inhibitors or anticancer agents. nih.govresearchgate.net
Ring Expansions and Contractions of the Isoindoline Skeleton
The five-membered isoindoline ring can potentially undergo rearrangement reactions to form larger or smaller ring systems, providing access to different heterocyclic scaffolds.
Ring Expansions: A key strategy for expanding the five-membered isoindoline ring to a six-membered tetrahydroisoquinoline ring involves a one-carbon insertion. This can be conceptually related to classic name reactions like the Tiffeneau-Demjanov rearrangement. wikipedia.orgsynarchive.comorganicreactions.orgyoutube.com This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium ion, which then undergoes rearrangement with ring expansion. wikipedia.orgwikipedia.org A synthetic sequence starting from methyl isoindoline-1-carboxylate could involve reduction of the ester to the primary alcohol, conversion of the alcohol to a leaving group, displacement with cyanide, and subsequent reduction to the aminomethyl derivative, which could then be subjected to Tiffeneau-Demjanov conditions.
More modern methods for ring expansion have been developed for related indole (B1671886) systems, which could be adapted. For example, rhodium-catalyzed reactions of indoles with halodiazoacetates can lead to quinoline-3-carboxylates via a cyclopropanation-ring expansion pathway. beilstein-journals.org Similarly, a thiol-mediated cascade reaction can convert indole-tethered ynones into functionalized quinolines. nih.gov Ring expansion of oxindoles to quinolinones has also been achieved through mechanisms involving Friedel-Crafts type rearrangements. acs.orgnih.gov
Ring Contractions: Ring contraction of the isoindoline skeleton is less common. Such reactions generally require specific functional group arrangements that can facilitate the extrusion of a carbon atom from the ring. While general methods for ring contraction exist, such as the Favorskii rearrangement of cyclic α-halo ketones, applying these to the isoindoline-1-carboxylate scaffold is not straightforward and would require significant synthetic manipulation.
Advanced Spectroscopic and Structural Characterization of Methyl Isoindoline 1 Carboxylate Hydrochloride
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. nih.gov For Methyl isoindoline-1-carboxylate hydrochloride, this technique is used to verify its elemental composition. In the mass spectrometer, the molecule is typically ionized, and the cationic form, [M+H]⁺, is analyzed. The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula.
The molecular formula of the free base is C₁₀H₁₁NO₂. The protonated cation, therefore, has the formula [C₁₀H₁₂NO₂]⁺. The remarkable precision of HRMS, often to within a few parts per million (ppm), allows for the confident confirmation of this molecular formula, distinguishing it from other potential formulas with the same nominal mass. nih.gov
| Parameter | Information |
|---|---|
| Molecular Formula (Cation) | C₁₀H₁₂NO₂⁺ |
| Calculated Exact Mass | 178.0863 u |
| Instrumentation | Typically Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers. nih.gov |
| Significance | Provides unequivocal confirmation of the elemental composition, a critical first step in structural elucidation. |
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information about the chemical environments of the hydrogen and carbon atoms, multidimensional NMR experiments are required to piece together the complete atomic connectivity and spatial arrangement of the molecule. science.gov
2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR techniques correlate signals from different nuclei, providing a detailed map of the molecular framework. For this compound, a combination of COSY, HSQC, and HMBC experiments is used to assemble the isoindoline (B1297411) core and confirm the position of the methyl carboxylate group. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is used to map out the proton-proton connectivity within the aromatic ring and the five-membered heterocyclic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). sdsu.edu It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon resonances for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J or ³J coupling). sdsu.edu It is crucial for connecting different fragments of the molecule, such as linking the methyl protons of the ester to the carbonyl carbon or connecting the protons of the heterocyclic ring to the carbons of the fused benzene (B151609) ring.
The following tables outline the expected correlations for this compound based on its known structure.
| Proton 1 | Correlating Proton(s) | Significance |
|---|---|---|
| H1 | H3 | Confirms connectivity within the five-membered ring. |
| H4 | H5 | Establishes adjacency on the aromatic ring. |
| H5 | H4, H6 | Maps aromatic proton network. |
| H6 | H5, H7 | Maps aromatic proton network. |
| H7 | H6 | Confirms connectivity at the edge of the aromatic system. |
| Proton(s) | Correlating Carbon |
|---|---|
| H1 | C1 |
| H3 | C3 |
| H4, H5, H6, H7 | C4, C5, C6, C7 |
| -OCH₃ | -OCH₃ Carbon |
| Proton(s) | Correlating Carbon(s) | Significance |
|---|---|---|
| H1 | C=O, C7a, C3 | Positions the carboxylate group at C1 and links the chiral center to the ring system. |
| -OCH₃ | C=O | Confirms the methyl ester functional group. |
| H7 | C1, C5, C3a | Connects the aromatic ring to the heterocyclic portion. |
| H3 | C1, C3a, C4 | Confirms the isoindoline ring structure. |
Advanced NMR for Stereochemical Assignment
The carbon atom at the 1-position of the isoindoline ring is a chiral center. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are used to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of their bonding connectivity. libretexts.orgacdlabs.com
A NOESY experiment on this compound would reveal through-space correlations. For instance, observing a NOESY cross-peak between the proton at C1 and a specific proton on the fused aromatic ring (e.g., H7) would provide critical information about the preferred conformation and the relative orientation of the ester group with respect to the isoindoline ring system. nih.govyoutube.com This data is essential for understanding the molecule's three-dimensional structure in solution.
Single Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration
Single crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. mdpi.com This technique provides exact atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with very high precision. researchgate.net For a chiral compound like this compound, SCXRD can also be used to determine the absolute configuration of the stereocenter, provided a suitable crystal is analyzed.
An SCXRD analysis would reveal the solid-state conformation of the molecule, including the puckering of the five-membered ring and the orientation of the methyl carboxylate substituent. Furthermore, it would provide a detailed picture of the intermolecular interactions that define the crystal lattice, such as hydrogen bonds between the protonated amine (N-H⁺) and the chloride anion (Cl⁻), as well as other potential non-covalent interactions. nih.gov
| Parameter | Description |
|---|---|
| Crystal System | Describes the symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). |
| Space Group | Defines the specific symmetry elements present within the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |
| Absolute Configuration | Determination of the R/S configuration at the C1 chiral center. |
| Intermolecular Interactions | Identification and characterization of hydrogen bonding, π-stacking, and other forces in the crystal lattice. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Theoretical Correlation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two techniques are often complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. spectroscopyonline.com
For this compound, FT-IR and Raman spectra would show characteristic bands confirming the key structural features. The presence of the hydrochloride salt would be evidenced by broad absorptions in the FT-IR spectrum corresponding to the N-H⁺ stretching vibrations. The ester group would be identified by a strong C=O stretching band and C-O stretching bands. The aromatic ring would give rise to characteristic C=C and C-H stretching and bending vibrations in both spectra. scialert.net
| Vibrational Mode | Functional Group | Expected FT-IR Frequency | Expected Raman Frequency |
|---|---|---|---|
| N-H⁺ Stretch | Secondary Amine Salt | ~2800-2400 (broad) | Weak or not observed |
| Aromatic C-H Stretch | Benzene Ring | ~3100-3000 | ~3100-3000 (strong) |
| Aliphatic C-H Stretch | -CH₂, -CH, -CH₃ | ~2990-2850 | ~2990-2850 |
| C=O Stretch | Ester | ~1745 (strong) | ~1745 (medium) |
| Aromatic C=C Stretch | Benzene Ring | ~1600, ~1470 | ~1600, ~1470 (strong) |
| C-O Stretch | Ester | ~1250-1100 (strong) | Medium-Weak |
Table of Mentioned Compounds
| Compound Name |
|---|
Computational and Theoretical Studies on Methyl Isoindoline 1 Carboxylate Hydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool for predicting molecular properties such as geometries, vibrational frequencies, and electronic characteristics. semanticscholar.org In the context of isoindoline (B1297411) derivatives, DFT calculations are employed to understand the molecule's stability, electronic properties, and reactivity. semanticscholar.orgnih.gov These calculations help in analyzing the distribution of electron density and identifying the sites within the molecule that are most likely to participate in chemical reactions. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. researchgate.netresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilicity, while the LUMO is the orbital most capable of accepting electrons, indicating its electrophilicity. researchgate.netyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests high chemical reactivity and significant potential for intramolecular charge transfer. nih.govresearchgate.net DFT calculations are commonly used to determine the energies of these frontier orbitals. For instance, studies on related heterocyclic compounds like oxindole (B195798) derivatives have utilized DFT to calculate these values and predict reactivity. semanticscholar.org
Table 1: Illustrative Frontier Molecular Orbital Data for an Oxindole Derivative (C-1) (Data from a related compound is used for illustrative purposes)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.320 |
| ELUMO | -2.988 |
| Energy Gap (ΔE) | 3.332 |
Source: Adapted from in silico studies on (E)-3-(2,3-Dichlorobenzylidene)-6-chloroindolin-2-one. semanticscholar.org
The distribution of the HOMO and LUMO across the molecular structure indicates the probable sites for electrophilic and nucleophilic attacks, respectively. researchgate.net
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. semanticscholar.org
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. semanticscholar.org
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η. semanticscholar.org
Nucleophilicity: Describes the ability of a molecule to donate electrons. chemrxiv.org
These parameters are crucial for understanding the reactivity of isoindoline derivatives in various chemical transformations. A higher chemical potential indicates better nucleophilicity, while a lower chemical potential suggests higher electrophilicity.
Table 2: Illustrative Global Reactivity Descriptors for an Oxindole Derivative (C-1) (Data from a related compound is used for illustrative purposes)
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.654 |
| Chemical Hardness (η) | 1.666 |
| Electrophilicity Index (ω) | 0.239 |
Source: Adapted from in silico studies on (E)-3-(2,3-Dichlorobenzylidene)-6-chloroindolin-2-one. semanticscholar.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique allows for the study of the conformational flexibility and dynamics of a molecule, providing insights into its stable conformations and how it might interact with its environment. semanticscholar.orgnih.gov For a molecule like methyl isoindoline-1-carboxylate hydrochloride, MD simulations can reveal the preferred spatial arrangements of its constituent atoms and the dynamic behavior of the isoindoline ring and its substituents. mdpi.comresearchgate.net
The simulations involve solving Newton's equations of motion for a system of interacting atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com Analysis of this trajectory can provide information on conformational changes, the stability of different conformers, and the interactions between the molecule and a solvent. semanticscholar.org Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated to assess the stability of the molecular structure during the simulation. researchgate.net
Reaction Mechanism Pathway Elucidation using Computational Methods
Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most energetically favorable reaction pathways. rsc.org This approach can be applied to understand the synthesis of this compound and its subsequent reactions.
For example, computational studies on the synthesis of related isoindolinones have explored tandem aldol/cyclization reactions, identifying key intermediates and transition state structures. researchgate.net Such studies provide a detailed understanding of the reaction kinetics and thermodynamics, explaining experimental outcomes such as product yields and selectivity. nih.gov Theoretical investigations can differentiate between possible mechanisms, such as radical-based versus heterolytic processes, by comparing the activation energies associated with each pathway. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Isoindoline Derivatives (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its physical or chemical properties. mdpi.comnih.gov The fundamental principle is that the structure of a molecule dictates its properties. mdpi.com For isoindoline derivatives, QSPR models can be developed to predict various physicochemical properties without the need for extensive experimental measurements. researchgate.net
The process involves calculating a set of molecular descriptors that encode structural information. These descriptors are then used to build a predictive model using statistical methods like multiple linear regression (MLR). nih.gov For instance, QSPR studies on related heterocyclic compounds have successfully predicted properties such as melting points. researchgate.net Such models are valuable in materials science and chemical engineering for designing compounds with desired physical characteristics.
Natural Bond Orbital (NBO) Analysis and Noncovalent Interaction Studies
In conjunction with NBO, Noncovalent Interaction (NCI) analysis is used to visualize and characterize weak interactions, such as van der Waals forces and hydrogen bonds. mdpi.com The NCI approach is based on the electron density and its derivatives, allowing for the identification of both stabilizing and destabilizing noncovalent contacts within a molecule. mdpi.com These studies provide a deeper understanding of the forces that govern the three-dimensional structure and packing of molecules.
Applications of Methyl Isoindoline 1 Carboxylate Hydrochloride in Synthetic and Material Sciences
Methyl Isoindoline-1-carboxylate Hydrochloride as a Precursor for Complex Heterocyclic Scaffolds
The isoindoline (B1297411) framework, of which this compound is a derivative, serves as a valuable starting material for the synthesis of more complex polyheterocyclic compounds. mdpi.comresearchgate.net This structural motif is found in numerous natural products and has been identified as a "privileged" structure in medicinal chemistry, appearing in various pharmaceutical agents. mdpi.comchim.it Its utility stems from its bicyclic nature, which provides a rigid and defined three-dimensional structure that can be strategically functionalized.
Synthetic chemists utilize the isoindoline core to construct a variety of fused heterocyclic systems. benthamdirect.com For example, isoindolinone, a closely related oxidized form, is a crucial component in the synthesis of alkaloids like piperolactam C and magallanesine. nih.gov The reactivity of the isoindole nitrogen and the adjacent aromatic ring allows for annulation reactions, where additional rings are fused onto the core structure. rsc.org Methodologies such as the Pictet-Spengler-type cyclization of in situ-generated isoindolium ions demonstrate the versatility of this scaffold in creating polycyclic isoindoline derivatives. nih.gov The development of one-pot procedures further enhances the efficiency of these synthetic transformations, making complex molecules more accessible. nih.gov The isoindoline scaffold is a key component in several approved drugs, highlighting its importance in creating biologically active heterocyclic systems. mdpi.com
Chiral Methyl Isoindoline-1-carboxylate Derivatives as Chiral Auxiliaries or Ligands in Asymmetric Catalysis
In asymmetric synthesis, the precise control of stereochemistry is paramount. Chiral derivatives of isoindoline have emerged as powerful tools for achieving high levels of enantioselectivity in chemical reactions, functioning as either chiral auxiliaries or chiral ligands. chinesechemsoc.orgbeilstein-journals.org
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.orgscielo.org.mx Chiral isoindolinone derivatives, for instance, have been used to achieve diastereoselective reactions, where the inherent chirality of the auxiliary guides the approach of reagents to create a new stereocenter with a preferred configuration. chim.itbeilstein-journals.org After the desired stereoselective transformation, the auxiliary can be removed, yielding an enantiomerically enriched product. This strategy has been successfully applied to the synthesis of optically active 3-substituted isoindolinones. beilstein-journals.org
Alternatively, chiral isoindoline-based molecules can act as ligands that coordinate to a metal catalyst. chinesechemsoc.orgresearchgate.net The chiral environment created by the ligand around the metal center influences the reaction pathway, favoring the formation of one enantiomer over the other. nih.gov Palladium-catalyzed asymmetric intramolecular allylic C–H amination is a notable example, where chiral phosphoramidite (B1245037) ligands are used to synthesize enantioenriched isoindolines in high yields and with excellent enantioselectivities (up to 98% ee). chinesechemsoc.orgchinesechemsoc.org The modular nature of the isoindoline framework allows for the synthesis of a diverse library of ligands, enabling the fine-tuning of catalytic activity and selectivity for specific transformations. researchgate.net
| Catalyst/Ligand System | Reaction Type | Product Type | Achieved Enantioselectivity (ee) | Reference |
| Palladium / Chiral Phosphoramidite Ligand | Intramolecular Allylic C-H Amination | Chiral Isoindolines | Up to 98% | chinesechemsoc.orgchinesechemsoc.org |
| Cinchoninium Salt (Phase-Transfer Catalyst) | Intramolecular aza-Michael Reaction | 3-Substituted Isoindolinones | Good diastereomeric excesses | beilstein-journals.org |
| Chiral Tertiary-Amine with Urea Group | Aldol-Cyclization Rearrangement | 3-Substituted Isoindolines | Up to 95% | nih.gov |
Potential Role in Material Science Applications
The delocalized π-electron system and structural rigidity of the isoindole core make its derivatives highly attractive for applications in material science. rsc.org These applications range from traditional uses in pigments to cutting-edge roles in organic electronics.
Isoindoline derivatives are the basis for a significant class of high-performance synthetic pigments. researchgate.netnih.gov These pigments are valued for their excellent stability, lightfastness, and strong coloration, which spans a range from greenish-yellow to red and brown. researchgate.net A prominent example is Pigment Yellow 139, a 1,3-disubstituted isoindoline dye known for its high resistance and effectiveness. nih.gov The molecular structure of these pigments, often involving tautomerism and strong intermolecular hydrogen bonding, leads to a solid, netted crystal packing that contributes to their robust properties. google.com
The core structure is also a fundamental component of phthalocyanines, an important family of dyes and pigments. rsc.orgwikipedia.org Phthalocyanines are large, aromatic macrocycles derived from four isoindole units, which can chelate a central metal ion. These complexes are intensely colored and are used extensively as commercial dyes. rsc.org
The incorporation of isoindoline and its derivatives into polymer structures has led to the development of advanced materials with unique properties. Nitrogen-rich porous organic polymers (POPs) have been synthesized using isoindoline chemistry. researchgate.net These materials, known as isoindoline-based porous polymers (IPPs), possess high surface areas and basic nitrogen sites, making them effective heterogeneous catalysts for organic reactions like the Knoevenagel condensation. researchgate.net
Furthermore, polymers based on the related isoindigo structure, which contains two fused isoindolinone units, have shown significant promise in the field of organic electronics. mdpi.com The planarity, stability, and electron-deficient nature of the isoindigo core make it an excellent building block for photoactive polymers used in organic solar cells and other devices. mdpi.com
Isoindoline-based systems possess favorable optoelectronic properties due to their conjugated π-electron systems, which facilitate charge transport. researchgate.netresearchgate.net Derivatives like isoindoline-1,3-dione are considered excellent candidates for nonlinear optical (NLO) materials. NLO materials are crucial for applications in telecommunications and optical information processing. The presence of electron donor and acceptor groups within the molecular structure can lead to significant intramolecular charge transfer, enhancing the NLO response. researchgate.netresearchgate.net
In the realm of organic electronics, isoindigo-based small molecules and polymers have been successfully employed as the active layer in organic field-effect transistors (OFETs). mdpi.com These materials typically exhibit p-type (hole-transporting) behavior. The performance of these devices, such as the charge carrier mobility, can be tuned by modifying the chemical structure of the donor and acceptor units attached to the isoindigo core. mdpi.com Similarly, indoline (B122111) dyes have been utilized as electron donors in solution-processed organic solar cells. nih.gov The unique electronic structure of these molecules, characterized by their HOMO and LUMO energy levels, is critical to their function in photovoltaic devices. nih.gov
| Compound Class | Application | Key Property | Performance Metric | Reference |
| Isoindoline-1,3-dione Derivatives | Nonlinear Optics (NLO) | Delocalized π-electrons | High hyperpolarizability | researchgate.netresearchgate.net |
| Isoindigo-based Small Molecules | Organic Field-Effect Transistors (OFETs) | Hole transport | Mobility up to 7.8 x 10⁻³ cm²/Vs | mdpi.com |
| D-A Indoline Dyes | Organic Solar Cells (OSCs) | Electron donor | Power Conversion Efficiency up to 1.29% | nih.gov |
| Isoindoline-based Porous Polymers | Heterogeneous Catalysis | High surface area, basic sites | Effective for Knoevenagel reaction | researchgate.net |
Future Directions and Emerging Research Avenues
Development of Novel, Atom-Economical Synthetic Methodologies
The future of synthesizing Methyl isoindoline-1-carboxylate hydrochloride and its derivatives is intrinsically linked to the principles of atom economy, which seek to maximize the incorporation of reactant atoms into the final product. worldpharmatoday.comrsc.org Current multi-step syntheses of the isoindoline (B1297411) core often involve stoichiometric reagents and generate significant waste. mdpi.com Future research will prioritize the development of catalytic, one-pot procedures that forge the heterocyclic ring system with higher efficiency.
Promising research directions include transition-metal-catalyzed C-H activation and functionalization reactions. organic-chemistry.org These methods could enable the direct construction of the isoindoline skeleton from simpler, readily available aromatic precursors, bypassing the need for pre-functionalized substrates and thus reducing step counts and waste. organic-chemistry.org Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, represent another key frontier. For instance, a catalyzed reaction cascade could form the isoindoline ring and install the carboxylate group in a single, highly efficient transformation. researchgate.net Such methods offer improvements in atom efficiency, operational simplicity, and reduced environmental impact. organic-chemistry.orgrsc.org
| Approach | Traditional Methodology | Future Atom-Economical Methodology | Key Advantages |
|---|---|---|---|
| Core Synthesis | Multi-step synthesis from pre-functionalized precursors (e.g., phthalic anhydride (B1165640) derivatives). mdpi.com | Direct C-H activation/annulation of simple aromatics. | Reduced step count, less waste, use of simpler starting materials. |
| Key Transformation | Use of stoichiometric reducing or coupling agents. | Catalytic tandem reactions (e.g., reductive C-N coupling and amidation). organic-chemistry.org | High atom efficiency, operational simplicity, catalytic turnover. |
| Byproducts | Significant stoichiometric byproducts. | Minimal byproducts (e.g., water, H₂). | Easier purification, lower environmental factor (E-factor). rsc.org |
Exploration of Unconventional Reactivity and Transformation Pathways
Moving beyond traditional thermal reactions, future research will explore unconventional methods to activate and transform the this compound scaffold. A particularly promising area is visible-light photocatalysis, which has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. acs.orgnih.gov This strategy can generate radical intermediates from the isoindoline core, enabling novel cyclization, functionalization, and cross-coupling reactions that are inaccessible through conventional means. acs.orgmdpi.com The application of photoredox catalysis could lead to the development of new pathways for derivatizing the isoindoline ring, offering access to a diverse range of complex molecules. nih.govresearchgate.net
The photoreactions of related isoindoline structures, such as isoindoline-1-thiones with alkenes, have been shown to produce unusual tricyclic frameworks, highlighting the potential for discovering novel transformations. acs.org Exploring the photochemical reactivity of this compound could unlock new chemical space and provide rapid access to unique molecular architectures. This includes potential [2+2] cycloadditions, radical-mediated cascades, and the generation of N-centered radicals for intramolecular cyclizations. acs.org
Advanced Computational Predictions for Undiscovered Isoindoline Chemistry
Computational chemistry is poised to become an indispensable tool for navigating the vast chemical space of isoindoline derivatives. Advanced in silico methods can predict the fundamental properties and reactivity of undiscovered molecules, thereby guiding and de-risking experimental work. researchgate.net Quantum mechanical methods like Density Functional Theory (DFT) can be employed to calculate electronic structures, predict spectroscopic properties, and model reaction mechanisms. This allows researchers to screen potential reaction pathways, identify the most promising synthetic routes, and understand the factors controlling selectivity before entering the laboratory.
Molecular docking simulations can predict how novel isoindoline derivatives might bind to biological targets, such as enzymes or receptors, providing a rational basis for the design of new therapeutic agents. mdpi.comresearchgate.net Furthermore, computational tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties are crucial for the early-stage evaluation of drug candidates. mdpi.com By predicting properties like intestinal absorption, blood-brain barrier permeability, and potential toxicity, these models can help prioritize the synthesis of compounds with the highest probability of success. mdpi.com
| Computational Technique | Application to Isoindoline Chemistry | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction pathways and electronic properties of new derivatives. | Reaction feasibility, transition state energies, spectroscopic data (NMR, IR). |
| Molecular Docking | Simulating the binding of isoindoline ligands to protein targets. mdpi.comresearchgate.net | Binding affinity, interaction modes, guidance for structure-based design. |
| ADME-Tox Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. mdpi.com | Drug-likeness, potential liabilities, prioritization of synthetic targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate chemical structure with biological activity. researchgate.net | Prediction of the biological activity of unsynthesized compounds. |
Integration of Machine Learning in Isoindoline Synthetic Design
The integration of artificial intelligence and machine learning (ML) is set to revolutionize synthetic chemistry. nih.govrsc.org For isoindoline chemistry, ML models can be trained on existing reaction databases to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose entirely new synthetic routes. researchgate.net Retrosynthesis prediction tools, powered by ML, can analyze the structure of a complex isoindoline target and break it down into simpler, commercially available precursors, accelerating the design of efficient syntheses. nih.govchemrxiv.org
These data-driven approaches can uncover non-obvious chemical transformations and identify patterns in reactivity that may not be apparent to human chemists. rsc.org By using ML to navigate the complex, multi-dimensional space of reaction parameters (e.g., catalyst, solvent, temperature, stoichiometry), researchers can rapidly optimize the synthesis of this compound and its derivatives, saving time and resources. nih.gov Furthermore, transfer learning techniques are being developed to improve the accuracy of these models, especially for less common reaction classes like those used in heterocycle synthesis. nih.govchemrxiv.org
Sustainable Production and Derivatization of this compound
Future research must address the environmental impact of chemical synthesis by embedding green chemistry principles into the production of pharmaceutical intermediates. reachemchemicals.comispe.org A key avenue for the sustainable production of isoindoline scaffolds is the use of renewable, bio-based feedstocks. worldpharmatoday.com Recent studies have demonstrated the synthesis of isoindolinone derivatives from bio-based furfurals, showcasing a viable path from biomass to complex heterocyclic structures. rsc.orgbohrium.com Applying similar strategies to this compound could significantly reduce the reliance on petrochemical starting materials.
Other critical areas for sustainable innovation include:
Biocatalysis : Employing enzymes as catalysts can enable highly selective transformations under mild, aqueous conditions, drastically reducing waste and energy consumption. worldpharmatoday.comwisdomlib.org
Green Solvents : Replacing traditional volatile organic compounds (VOCs) with safer, more environmentally benign alternatives like water or bio-derived solvents is a priority. ispe.org
Continuous Flow Chemistry : Shifting from batch to continuous flow manufacturing can improve safety, efficiency, and control over reaction conditions, while minimizing waste and energy usage. worldpharmatoday.comispe.org
By integrating these sustainable practices, the entire lifecycle of this compound, from its initial synthesis to its subsequent derivatization, can be made more environmentally and economically viable. reachemchemicals.com
Q & A
Q. What are the standard synthetic routes for Methyl isoindoline-1-carboxylate hydrochloride?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization, acylation, and salt formation. For structurally analogous compounds (e.g., articaine hydrochloride), a five-step protocol has been validated:
Cyclization : Formation of the isoindoline core under acidic or basic conditions.
Oxidation : Introduction of carboxylate groups using oxidizing agents like KMnO₄ or H₂O₂.
Rearrangement : Isomerization to stabilize the intermediate.
Acylation : Esterification with methyl groups via nucleophilic substitution.
Hydrochloride Salt Formation : Reaction with HCl gas or aqueous HCl.
Key intermediates should be characterized at each step using NMR and mass spectrometry. For optimization, solvent choice (e.g., dichloromethane for acylation) and temperature control are critical .
Q. What analytical techniques are recommended for characterizing purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm molecular structure and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns and UV detection.
- Elemental Analysis : Validate empirical formula (e.g., C₁₀H₁₂ClNO₂ for this compound).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 213.66 g/mol ).
- X-ray Crystallography (if crystalline): Resolve absolute configuration, particularly for chiral derivatives .
Documentation should align with journal guidelines, emphasizing reproducibility .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.
- Waste Disposal : Segregate halogenated waste for professional treatment.
- Emergency Protocols : Immediate rinsing for spills (15 mins for eyes/skin) and medical consultation for ingestion .
Advanced Research Questions
Q. How to analyze and mitigate impurities during synthesis?
Methodological Answer:
- Impurity Profiling : Use HPLC with pharmacopeial reference standards (e.g., EP/ICH guidelines) to identify by-products like unreacted intermediates or degradation products .
- Process Optimization : Adjust reaction stoichiometry, pH (e.g., ~6–7 for acylation), and purification steps (e.g., recrystallization from ethanol/water).
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to predict stability-related impurities .
Q. How to ensure enantiomeric purity in chiral derivatives?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived catalysts) during cyclization or esterification.
- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) >99% for biologically active derivatives .
Q. How to resolve contradictions in reaction yields from different synthetic methods?
Methodological Answer:
- Comparative Kinetic Studies : Analyze temperature, solvent polarity, and catalyst loading impacts.
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., reaction time for cyclization).
- Literature Benchmarking : Compare yields with established protocols (e.g., 17% total yield for articaine hydrochloride vs. alternative routes ).
Q. How to assess stability under various experimental conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
- pH-Dependent Stability : Test solubility and decomposition in buffers (pH 1–12) to identify optimal storage conditions.
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., mp >199°C for related indole derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
